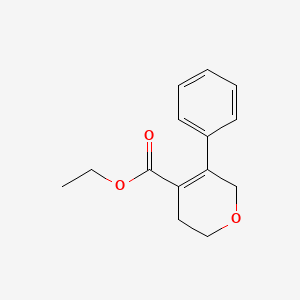
1,2-Bis(bis(3,5-di-tert-butylphenyl)phosphaneyl)benzene
描述
1,2-Bis(bis(3,5-di-tert-butylphenyl)phosphaneyl)benzene is a bidentate phosphine ligand known for its steric bulk and electron-donating properties. This compound is widely used in coordination chemistry and catalysis due to its ability to stabilize metal centers and facilitate various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(bis(3,5-di-tert-butylphenyl)phosphaneyl)benzene typically involves the reaction of 1,2-dibromobenzene with bis(3,5-di-tert-butylphenyl)phosphine in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) or toluene. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and purity.
化学反应分析
Types of Reactions
1,2-Bis(bis(3,5-di-tert-butylphenyl)phosphaneyl)benzene undergoes various types of reactions, including:
Coordination Reactions: Forms complexes with transition metals.
Oxidation and Reduction: Can participate in redox reactions, altering the oxidation state of the metal center.
Substitution Reactions: Can be substituted with other ligands under specific conditions.
Common Reagents and Conditions
Coordination Reactions: Typically involve metal salts such as palladium chloride or platinum chloride in solvents like dichloromethane or acetonitrile.
Oxidation and Reduction: Common reagents include hydrogen peroxide for oxidation and sodium borohydride for reduction.
Substitution Reactions: Often require strong bases like sodium hydride or potassium tert-butoxide.
Major Products Formed
Coordination Complexes: Metal-ligand complexes with various geometries.
Oxidized or Reduced Ligands: Depending on the reaction conditions, the ligand can be oxidized or reduced, forming different phosphine oxides or reduced phosphines.
科学研究应用
1,2-Bis(bis(3,5-di-tert-butylphenyl)phosphaneyl)benzene has numerous applications in scientific research:
Biology: Investigated for its potential in bioinorganic chemistry, where it can stabilize metal centers in biomimetic complexes.
Medicine: Explored for its role in drug development, particularly in the design of metal-based drugs.
作用机制
The mechanism by which 1,2-Bis(bis(3,5-di-tert-butylphenyl)phosphaneyl)benzene exerts its effects involves the coordination to metal centers, stabilizing them and facilitating various catalytic cycles. The bulky tert-butyl groups provide steric protection, preventing unwanted side reactions and enhancing selectivity. The electron-donating properties of the phosphine groups increase the electron density at the metal center, promoting catalytic activity .
相似化合物的比较
Similar Compounds
1,2-Bis(di-tert-butylphosphinomethyl)benzene: Another bidentate phosphine ligand with similar steric and electronic properties.
Bis(4-hydroxy-3,5-di-tert-butylphenyl) sulfide: Known for its antioxidative properties.
Uniqueness
1,2-Bis(bis(3,5-di-tert-butylphenyl)phosphaneyl)benzene stands out due to its unique combination of steric bulk and electron-donating ability, making it highly effective in stabilizing metal centers and facilitating a wide range of catalytic reactions. Its versatility and efficiency in various applications make it a valuable compound in both academic and industrial research .
属性
分子式 |
C62H88P2 |
|---|---|
分子量 |
895.3 g/mol |
IUPAC 名称 |
[2-bis(3,5-ditert-butylphenyl)phosphanylphenyl]-bis(3,5-ditert-butylphenyl)phosphane |
InChI |
InChI=1S/C62H88P2/c1-55(2,3)41-29-42(56(4,5)6)34-49(33-41)63(50-35-43(57(7,8)9)30-44(36-50)58(10,11)12)53-27-25-26-28-54(53)64(51-37-45(59(13,14)15)31-46(38-51)60(16,17)18)52-39-47(61(19,20)21)32-48(40-52)62(22,23)24/h25-40H,1-24H3 |
InChI 键 |
MIBACZPRZQXCCS-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC(=CC(=C1)P(C2=CC=CC=C2P(C3=CC(=CC(=C3)C(C)(C)C)C(C)(C)C)C4=CC(=CC(=C4)C(C)(C)C)C(C)(C)C)C5=CC(=CC(=C5)C(C)(C)C)C(C)(C)C)C(C)(C)C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![7,15-Diazadispiro[5.1.5.3]hexadecane-14,16-dione](/img/structure/B8540357.png)
![6-Bromo-3-(5,6-dimethoxy-3-pyridinyl)imidazo[1,2-a]pyridine](/img/structure/B8540359.png)


![Ethyl 2-[(4-methoxy-3-nitrophenyl)methylidene]butanoate](/img/structure/B8540374.png)





